molecular formula C18H14F3N3O5S B118331 Toltrazuril sulfoxide CAS No. 69004-15-5

Toltrazuril sulfoxide

Cat. No. B118331
CAS RN: 69004-15-5
M. Wt: 441.4 g/mol
InChI Key: QWKYIPKCLAUFCM-UHFFFAOYSA-N
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Description

Toltrazuril sulfoxide is a short-lived intermediary metabolite of Toltrazuril . It can be metabolized to the reactive toltrazuril sulfone (TZR-SO2) in vivo . Toltrazuril is an antiprotozoal agent that acts upon Coccidia parasites .


Synthesis Analysis

Toltrazuril is absorbed and rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then further metabolized to the reactive toltrazuril sulfone (TZR-SO2) . The use of dimethylsulfoxide (DMSO) has been shown to increase the oral bioavailability of toltrazuril sulfone (Ponazuril) threefold, relative to oral administrations of toltrazuril sulfone suspended in water .


Molecular Structure Analysis

The molecular structure of Toltrazuril sulfoxide is very similar to Ponazuril, which is a metabolite of Toltrazuril . Toltrazuril is about 50% absorbed after oral administration then highest concentrations are found in the liver where it is rapidly metabolized into the sulfone derivative Ponazuril .


Chemical Reactions Analysis

Toltrazuril is metabolized through gradual sulfoxidation to its sulfoxide and sulfone metabolites . A fast liquid chromatography (LC)–tandem mass spectrometry (MS/MS) method was developed for the analysis of toltrazuril, a coccidiostatic drug, and its metabolites in meat food products .


Physical And Chemical Properties Analysis

Toltrazuril sulfoxide has a molecular weight of 441.38 . It is a solid substance . The solubility of Toltrazuril in DMSO is 70 mg/mL .

Scientific Research Applications

Application Summary

Toltrazuril sulfoxide (TZR-SO) is a metabolite of Toltrazuril (TZR), a triazine-based antiprotozoal agent . It’s used in the treatment of coccidiosis, a parasitic disease affecting various livestock species . TZR-SO is an intermediary metabolite that is further metabolized to Toltrazuril sulfone (TZR-SO2), which also has anticoccidial activity .

Methods of Application

TZR is administered orally to animals at a dosage of 10 or 20 mg/kg . After administration, TZR is rapidly converted to TZR-SO, and then to TZR-SO2 . The conversion to TZR-SO2 is slower, leading to a delay in the peak plasma concentration of TZR-SO2 .

Results and Outcomes

Following a single oral administration of TZR at 10 and 20 mg/kg to male pigs, the mean TZR concentration in plasma peaked at 4.24 and 8.18 µg/ml at 15.0 and 12.0 hr post-dose, respectively . TZR-SO2 was more slowly eliminated, with average half-lives of 231 and 245 hr, compared with TZR (48.7 and 68.9 hr) or TZR-SO (51.9 and 53.2 hr) in the 10 and 20 mg/kg groups, respectively . This long-terminal half-life of TZR-SO2 enables persistent clinical efficacy in the treatment of I. suis infection .

Poultry Science

Application Summary

Toltrazuril sulfoxide (TZR-SO) is used in the treatment of coccidiosis in broiler chickens . It’s a short-lived intermediary metabolite of Toltrazuril, which is further metabolized to Toltrazuril sulfone (TZR-SO2), a compound with anticoccidial activity .

Methods of Application

Toltrazuril is administered orally to broiler chickens at a dosage of 10 or 20 mg/kg . It’s rapidly converted to TZR-SO, and then to TZR-SO2 .

Results and Outcomes

After administration, mean plasma concentrations of Toltrazuril peaked at 16.4 and 25.2 μg/mL at 5.0 and 4.7 h, respectively . TZR-SO2 was more slowly eliminated, with half-lives of 80.3 and 82.9 h, compared to TZR or TZR-SO in low and high dosing groups, respectively . This prolonged elimination half-life of TZR-SO2 could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .

Analytical Chemistry

Application Summary

Toltrazuril sulfoxide can be used as an analytical reference standard for the determination of the analyte in environmental samples and food samples .

Methods of Application

Various chromatography techniques are used to determine the presence of Toltrazuril sulfoxide in samples .

Results and Outcomes

The use of Toltrazuril sulfoxide as an analytical standard allows for accurate and reliable measurements of this compound in various samples .

Pharmacokinetics and Metabolism Study

Application Summary

Toltrazuril sulfoxide (TZR-SO) is used in the study of the disposition kinetics of toltrazuril (TZR) and its major metabolites in broiler chickens .

Methods of Application

The study involved single oral administrations of 10 or 20 mg/kg of TZR to broiler chickens . The plasma concentrations of TZR, TZR-SO, and toltrazuril sulfone (TZR-SO2) were then measured at various time points .

Results and Outcomes

The study found that TZR was quickly metabolized to TZR-SO, and then further metabolized to TZR-SO2 . The elimination half-life of TZR-SO2 was significantly longer than that of TZR or TZR-SO .

Absorption and Distribution Study

Application Summary

Toltrazuril sulfoxide is used in the study of the absorption and distribution of toltrazuril and its main metabolite, toltrazuril sulfone (TZ-SO2), in blood and intestinal tissues after single oral or single intramuscular application of TZ .

Methods of Application

The study involved single oral (20 mg/kg) or single intramuscular (45 mg/piglet) application of TZ to piglets . The levels of TZ and TZ-SO2 were then determined in blood, jejunal tissue, ileal tissue, and mixed jejunal and ileal content .

Results and Outcomes

The study found that intramuscular application resulted in significantly higher and more sustained concentrations of both compounds in plasma, intestinal tissue, and intestinal content . Higher concentrations after oral dosing were only observed one day after application of TZ in jejunum and intestinal content .

Safety And Hazards

Toltrazuril sulfoxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Toltrazuril is a symmetrical tiazinetrione compound. It is active against all intracellular developmental stages including those of schizogony and gametogony . In the future, more research is needed to understand the disposition kinetics of toltrazuril and its major metabolites in different animals and the impact of these drugs on the environment .

properties

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYIPKCLAUFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437844
Record name Toltrazuril sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toltrazuril sulfoxide

CAS RN

69004-15-5
Record name Toltrazuril sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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